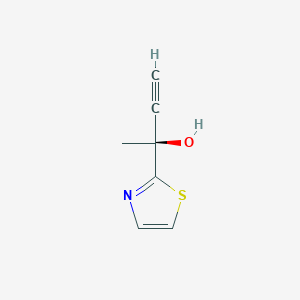![molecular formula C30H23N B3027045 N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine CAS No. 122215-84-3](/img/structure/B3027045.png)
N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by its unique structure, which consists of a biphenyl core with an amine group attached to one of the phenyl rings. It is known for its applications in various fields, including organic electronics, materials science, and medicinal chemistry.
Mecanismo De Acción
Target of Action
N,N-Bis(4-biphenylyl)aniline, also known as N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine, primarily targets the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction is a key player in cancer immunotherapy, as it is involved in the immune evasion of cancer cells .
Mode of Action
The compound acts as a small-molecule inhibitor of the PD-1/PD-L1 interaction . It blocks this interaction, thereby preventing the immune evasion of cancer cells and enabling the immune system to target and destroy the cancer cells .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to the PD-1/PD-L1 interaction. Specifically, it influences the β-aryl ether and biphenyl degradation pathways , as well as the protocatechuate (PCA) 4,5-cleavage pathway and the multiple 3-O-methylgallate (3MGA) catabolic pathways . These pathways are involved in the breakdown of complex organic molecules, and their alteration can have downstream effects on cellular processes .
Pharmacokinetics
The pharmacokinetics of N,N-Bis(4-biphenylyl)aniline involve its absorption, distribution, metabolism, and excretion (ADME) . As a small-molecule inhibitor, it has advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties compared to larger molecules . .
Result of Action
The primary result of the compound’s action is the blockade of the PD-1/PD-L1 interaction , which can lead to the activation of the immune system against cancer cells . This can result in the destruction of cancer cells and potentially lead to the regression of tumors .
Action Environment
The action, efficacy, and stability of N,N-Bis(4-biphenylyl)aniline can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity . .
Análisis Bioquímico
Biochemical Properties
Biphenyl derivatives, including N,N-Bis(4-biphenylyl)aniline, have been identified as small-molecule inhibitors of PD-1/PD-L1 . PD-1 and PD-L1 are proteins that play a crucial role in immune response regulation . The interaction between N,N-Bis(4-biphenylyl)aniline and these proteins could potentially influence biochemical reactions within the body .
Cellular Effects
The cellular effects of N,N-Bis(4-biphenylyl)aniline are primarily related to its role as a PD-1/PD-L1 inhibitor . By inhibiting the interaction between PD-1 and PD-L1, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N,N-Bis(4-biphenylyl)aniline involves its interaction with PD-1/PD-L1 . As a small-molecule inhibitor, it binds to these proteins, potentially inhibiting their interaction and thus influencing the immune response . This could lead to changes in gene expression and other molecular-level effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine typically involves the coupling of biphenyl derivatives with amine groups. One common method is the Ullmann reaction, which involves the coupling of aryl halides with amines in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted biphenyl compounds .
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine has a wide range of scientific research applications:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals and bioactive molecules.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Another biphenyl derivative used in OLEDs as a host material.
N,N’-Diphenyl-N,N’-bis(1-naphthyl)-1,1’-biphenyl-4,4’-diamine (NPB): Known for its hole-transport properties in OLEDs.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine is unique due to its specific structural arrangement, which imparts distinct electronic properties. Its ability to undergo various chemical modifications makes it a versatile compound for multiple applications .
Propiedades
IUPAC Name |
N,4-diphenyl-N-(4-phenylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N/c1-4-10-24(11-5-1)26-16-20-29(21-17-26)31(28-14-8-3-9-15-28)30-22-18-27(19-23-30)25-12-6-2-7-13-25/h1-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKVZTGWNITVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B3026962.png)
![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)
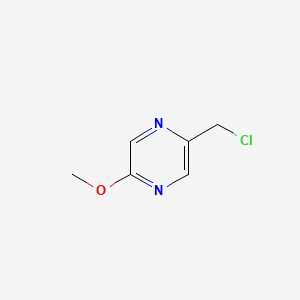

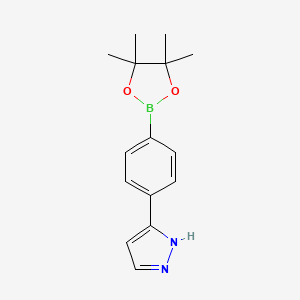
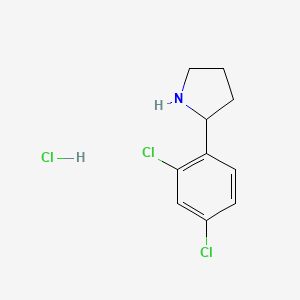

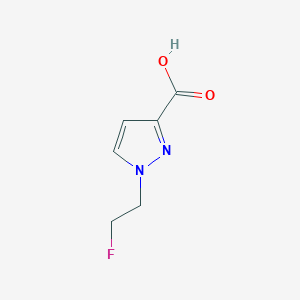
![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3026976.png)
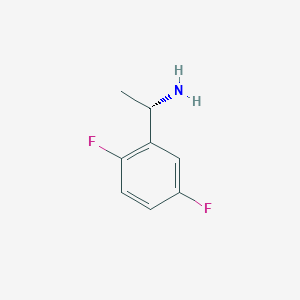
![{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026979.png)
![BD140 [for Albumin binding assay]](/img/structure/B3026981.png)

